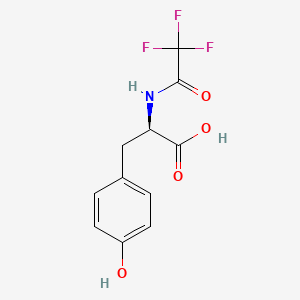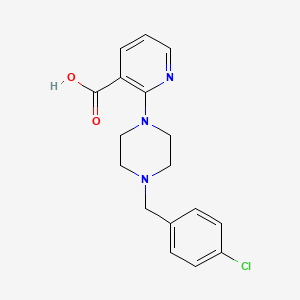
2-(4-(4-Chlorobenzyl)piperazin-1-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Chlorobenzyl)piperazin-1-yl)nicotinic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorobenzyl)piperazin-1-yl)nicotinic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-(4-Chlorobenzyl)piperazine: This intermediate is prepared by reacting 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling with Nicotinic Acid: The 4-(4-chlorobenzyl)piperazine is then coupled with nicotinic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(4-(4-Chlorobenzyl)piperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
2-(4-(4-Chlorobenzyl)piperazin-1-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: The compound is used to investigate its effects on various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-(4-Chlorobenzyl)piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, thereby influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-(4-(4-Chlorobenzyl)piperazin-1-yl)nicotinic acid is unique due to its specific structural features, such as the presence of both a chlorobenzyl group and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C17H18ClN3O2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-3-13(4-6-14)12-20-8-10-21(11-9-20)16-15(17(22)23)2-1-7-19-16/h1-7H,8-12H2,(H,22,23) |
InChI 键 |
QACABWKWOMFANY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


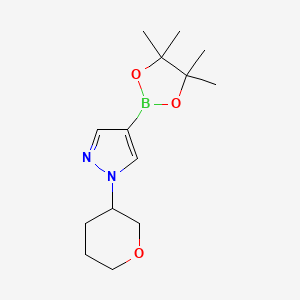
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
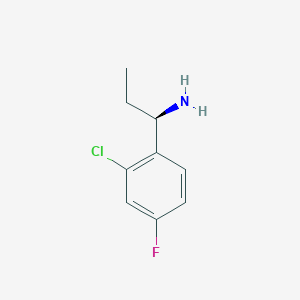

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
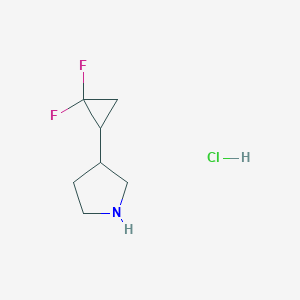
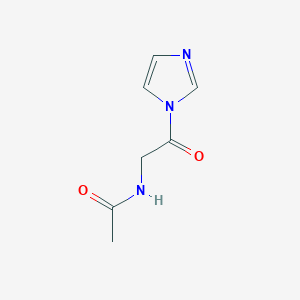

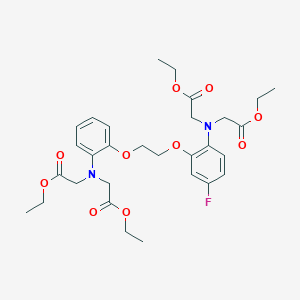
![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
